Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is a derivative of naphthalene and piperazine, featuring a tert-butyl group and a hydroxyl group on the naphthalene ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-hydroxynaphthalene-1-carboxylic acid and tert-butyl piperazine-1-carboxylate .
Reaction Conditions: The reaction involves coupling these two compounds under conditions such as refluxing in an organic solvent like dichloromethane or toluene, using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors, with continuous monitoring of reaction conditions to ensure product quality.
Scale-Up: The process is scaled up to produce larger quantities, with optimization of reaction parameters to maximize yield and minimize impurities.
Types of Reactions:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly on the piperazine ring.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 7-hydroxynaphthalene-1-carboxylic acid .
Reduction: Formation of 7-hydroxynaphthalen-1-yl piperazine-1-carboxylate derivatives.
Substitution: Formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of naphthalene derivatives with biological macromolecules. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological targets, while the piperazine ring can interact with various receptors. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Tert-butyl (4-hydroxynaphthalen-1-yl)carbamate
Tert-butyl (3-hydroxynaphthalen-1-yl)carbamate
Tert-butyl (2-hydroxynaphthalen-1-yl)carbamate
Uniqueness: Tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the naphthalene ring and the presence of the piperazine ring, which provides additional functionality and reactivity compared to similar compounds.
This compound , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(23)21-11-9-20(10-12-21)17-6-4-5-14-7-8-15(22)13-16(14)17/h4-8,13,22H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXYRKGJIBXFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696073 | |
Record name | tert-Butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846033-00-9 | |
Record name | tert-Butyl 4-(7-hydroxynaphthalen-1-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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